

Application Notes and Protocols for Iptacopan (LNP023) Studies in IgA Nephropathy (IgAN)

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Compound of Interest		
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These application notes provide a comprehensive overview of the experimental design for clinical studies of Iptacopan in the treatment of IgA Nephropathy (IgAN). The content is primarily based on the design and rationale of the Phase 3 APPLAUSE-IgAN trial (NCT04578834), a pivotal study evaluating the efficacy and safety of Iptacopan.[1][2][3][4][5]

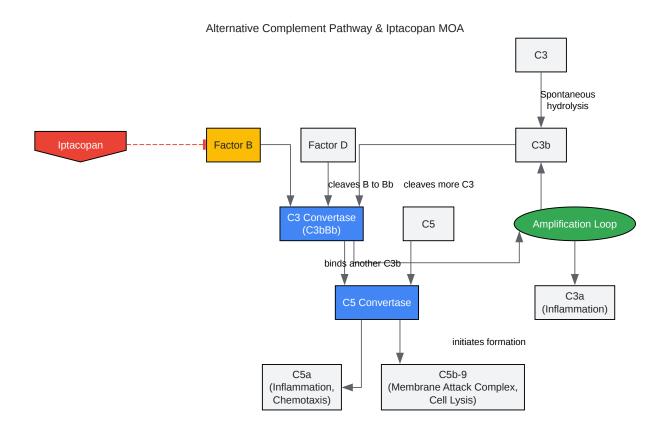
Introduction: IgA Nephropathy and the Role of the Complement System

Immunoglobulin A nephropathy (IgAN) is the most common primary glomerulonephritis worldwide and a leading cause of chronic kidney disease, often progressing to kidney failure.[6] [7][8] The disease is characterized by the deposition of galactose-deficient IgA1 (Gd-IgA1) immune complexes in the glomerular mesangium.[6][9] This deposition triggers an inflammatory cascade where the complement system, particularly the alternative pathway (AP), plays a crucial pathogenic role.[6][10][11][12] Dysregulation of the AP is observed in the majority of IgAN patients, with glomerular deposits of C3, properdin, and Factor H-related proteins being common findings.[1][4][10] This makes the AP an attractive target for therapeutic intervention.[1][3][5]

Mechanism of Action of Iptacopan



Iptacopan (LNP023) is an oral, first-in-class, small-molecule inhibitor of Factor B, a key protease in the alternative complement pathway.[1][3][5][7][13] By binding specifically to Factor B, Iptacopan blocks its cleavage by Factor D, thereby preventing the formation of the C3 convertase (C3bBb).[13] This action inhibits the amplification loop of the AP, reducing the downstream effects of complement activation, including inflammation and cell damage, which are central to the progression of IgAN.[1][13]



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Caption: Iptacopan inhibits Factor B, blocking the alternative complement pathway.





Phase 3 Clinical Trial Design: The APPLAUSE-IgAN Study

The APPLAUSE-IgAN study (NCT04578834) is a pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group trial designed to assess the efficacy and safety of Iptacopan in adults with primary IgAN.[1][3][4][5]

The trial is designed with two primary objectives corresponding to an interim analysis at 9 months and a final analysis at 24 months.[1][3]



Endpoint Type	Endpoint	Timepoint	Description
Primary (Interim Analysis)	Proteinuria Reduction	9 Months	To demonstrate the superiority of Iptacopan over placebo in reducing proteinuria, as assessed by the Urine Protein-to-Creatinine Ratio (UPCR) from a 24-hour urine collection.[1][2][3]
Primary (Final Analysis)	Rate of eGFR Decline	24 Months	To demonstrate the superiority of Iptacopan over placebo in slowing the rate of estimated Glomerular Filtration Rate (eGFR) decline (total eGFR slope).[1]
Secondary	Patient-Reported Outcomes	Various	Evaluation of the effect of Iptacopan on health-related quality of life and fatigue.[1]
Secondary	Safety and Tolerability	Throughout	Assessment of adverse events (AEs) and serious adverse events (SAEs).[1][3][4]
Exploratory	Biomarkers	Various	Measurement of complement pathway biomarkers (e.g., Plasma Bb, urinary C5b-9) to confirm the



mechanism of action.

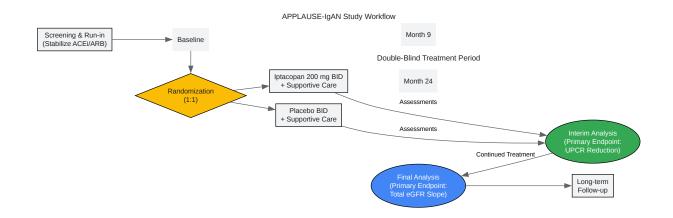
[14]

The study aims to enroll approximately 470 adult patients with biopsy-confirmed primary IgAN who are at high risk of progression despite receiving optimal supportive care.[1][2] This includes a main cohort of about 430 patients and a smaller cohort of approximately 40 patients with severe renal impairment.[2]

Criteria	Details	
Key Inclusion Criteria	• Adult (≥18 years) with biopsy-confirmed primary IgAN.[1][4]• High risk of progression, defined by UPCR ≥1 g/g.[1][4]• eGFR ≥30 mL/min/1.73 m² (main cohort) or 20 to <30 mL/min/1.73 m² (severe renal impairment cohort).[2]• Stable and maximally tolerated dose of angiotensin-converting enzyme inhibitor (ACEi) or angiotensin receptor blocker (ARB) for at least 90 days.[1][4]	
Key Exclusion Criteria	• Secondary IgAN.[15]• Rapidly progressive glomerulonephritis.[16]• Previous treatment with immunosuppressive agents within 90 days of randomization.[15]• Uncontrolled hypertension (Systolic BP >140 mm Hg or Diastolic BP >90 mm Hg).[15]• Prior organ transplantation.[15]	

Patients undergo a screening and run-in period to ensure stabilization on supportive therapy before being randomized 1:1 to receive either Iptacopan or a placebo.[1]





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Caption: Workflow of the APPLAUSE-IgAN Phase 3 clinical trial.

Key Experimental Protocols

Detailed and standardized protocols are essential for ensuring data quality and consistency across study sites.

- Objective: To quantify the amount of protein in the urine as a primary measure of treatment efficacy.
- Sample Collection:
 - Patients are provided with a 24-hour urine collection container.
 - The collection begins by emptying the bladder and discarding the first morning void. The time is recorded.



- All subsequent urine for the next 24 hours is collected in the provided container.
- The final void at the 24-hour mark is included in the collection.
- The sample must be kept refrigerated during the collection period.
- Laboratory Analysis:
 - Measure the total volume of the 24-hour urine collection.
 - From a well-mixed aliquot of the total volume, measure the urine protein concentration (mg/dL) and urine creatinine concentration (mg/dL) using a validated automated laboratory analyzer.

Calculation:

- Total 24-hour Protein (g/day) = [Urine Protein (mg/dL) / 100] * Total Volume (mL) / 1000
- Total 24-hour Creatinine (g/day) = [Urine Creatinine (mg/dL) / 100] * Total Volume (mL) / 1000
- UPCR (g/g) = Total 24-hour Protein (g/day) / Total 24-hour Creatinine (g/day)
- Objective: To estimate the glomerular filtration rate as a primary measure of kidney function decline.
- Sample Collection:
 - Collect a blood sample via venipuncture into a serum separator tube.
 - Allow the blood to clot, then centrifuge to separate the serum.
 - Analyze the serum for creatinine concentration.
- Calculation:
 - Serum creatinine (SCr) is measured using a method traceable to an international standard.



- eGFR is calculated using a standard, validated equation, such as the Chronic Kidney
 Disease Epidemiology Collaboration (CKD-EPI) 2021 equation. The calculation accounts for serum creatinine, age, and sex.
- Objective: To measure the activity of the alternative complement pathway and confirm target engagement by Iptacopan.[14]
- Key Biomarkers & Methods:
 - Plasma Factor Bb:
 - Principle: Measures the concentration of Factor Bb, a cleavage product of Factor B, which is indicative of AP activation.
 - Method: Enzyme-linked immunosorbent assay (ELISA) using monoclonal antibodies specific for a neoantigen exposed on the Bb fragment.
 - Procedure: Collect whole blood in EDTA tubes. Centrifuge immediately at 4°C to separate plasma. Store plasma at -80°C until analysis. Perform ELISA according to the manufacturer's protocol.
 - Alternative Pathway (AP) Functional Activity (Wieslab® Assay):
 - Principle: An ELISA-based method that measures the functional capability of the AP to form the C5b-9 membrane attack complex.
 - Method: The assay uses microtiter plates coated with activators of the AP. Patient serum is added, and the amount of C5b-9 generated is detected with a specific antibody.
 - Procedure: Collect a blood sample and process it to obtain serum. Store serum at -80°C. Perform the assay according to the manufacturer's instructions, comparing results to positive and negative controls.
 - Urinary C5b-9:



- Principle: Measures the terminal complement complex (C5b-9) in the urine, which reflects intra-renal complement activation.
- Method: A highly sensitive ELISA designed to detect C5b-9 in urine samples.
- Procedure: Collect a spot or 24-hour urine sample. Centrifuge to remove sediment.
 Normalize results to urinary creatinine concentration. Store samples at -80°C until analysis.
- Objective: To monitor the safety profile of Iptacopan.
- Procedure:
 - Systematically collect data on all adverse events (AEs) and serious adverse events
 (SAEs) at each study visit through patient interviews and clinical assessments.
 - Record the nature, severity, duration, and suspected relationship to the study drug for each event.
 - Perform regular laboratory monitoring, including complete blood counts, liver function tests, and electrolytes.
 - Given the mechanism of action, pay special attention to the risk of infections, particularly from encapsulated bacteria, and ensure patients are appropriately vaccinated.[14][15]

Conclusion

The experimental design for Iptacopan studies in IgAN, exemplified by the APPLAUSE-IgAN trial, provides a robust framework for evaluating a targeted therapy. It relies on clinically meaningful primary endpoints—proteinuria reduction as a surrogate marker for early efficacy and the change in eGFR slope as the definitive measure of long-term kidney function preservation.[1][17][18] The inclusion of pharmacodynamic biomarkers is critical to confirm the drug's mechanism of action, while rigorous safety monitoring ensures a comprehensive understanding of the benefit-risk profile. These protocols and design elements are foundational for advancing the development of novel therapies for IgAN.



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